4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydro-2H-imidazol-2-one
Description
4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydro-2H-imidazol-2-one is a bicyclic compound incorporating an azabicyclooctane structure fused with an imidazolone. This unique structural arrangement makes it notable in various fields of chemical, biological, and pharmaceutical research.
Properties
IUPAC Name |
4-(3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydroimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-7-4-8-2-3-9(5-7)15(8)11(16)10-6-13-12(17)14-10/h6,8-9H,1-5H2,(H2,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKDHNRRSUCTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3=CNC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation
The synthesis often starts with the preparation of the azabicyclooctane ring system.
Common methods include cycloaddition reactions involving azides and alkenes, followed by appropriate functional group modifications.
Formation of Imidazolone Moiety
This involves cyclization reactions that introduce the imidazole ring.
Specific catalysts and reagents like phosphorus oxychloride (POCl3) and ammonium acetate can be employed.
Industrial Production Methods
The industrial-scale production often utilizes automated synthesizers:
Stepwise Assembly: : Automated systems ensure precision in the addition of reactants and control of reaction conditions.
Purification: : Methods like recrystallization and chromatography are essential for obtaining the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Introduction of oxygen atoms to the molecule, typically using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: : Removal of oxygen atoms or addition of hydrogen, often employing catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: : Replacement of one functional group with another, utilizing reagents such as organolithium compounds or Grignard reagents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Palladium on carbon (Pd/C), hydrogen gas.
Catalysts: : Lewis acids for cyclization, transition metals for oxidation and reduction.
Major Products
Oxidation Products: : Formation of corresponding oxides or introduction of hydroxyl groups.
Reduction Products: : Hydrogenated versions of the initial compound.
Substitution Products: : Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
Used as a precursor or intermediate in the synthesis of complex organic molecules.
Catalyst in certain organic reactions due to its unique structural features.
Biology
Probe in biochemical assays to study protein-ligand interactions.
Medicine
Investigated for its potential pharmacological properties, including as an analgesic or antineoplastic agent.
Utilized in drug design for its unique bicyclic structure.
Industry
Application in the manufacturing of specialized polymers.
Used in agrochemical formulations for its biological activity.
Mechanism of Action
Molecular Targets
Enzymes: : May inhibit specific enzymes through binding interactions, altering their activity.
Receptors: : Potential interaction with receptor sites, modulating biological responses.
Pathways Involved
Interference with metabolic pathways by inhibiting key enzymes.
Modulation of signal transduction pathways through receptor interactions.
Comparison with Similar Compounds
4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydro-2H-imidazol-2-one is distinguished by its unique bicyclic structure that combines an azabicyclooctane and imidazolone ring system. Similar compounds might include:
Nootropics: : Pyrrolidine derivatives used to enhance cognitive functions.
Antibiotics: : Compounds with azabicyclo structures that have antibacterial properties.
Analgesics: : Bicyclic compounds employed in pain management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
